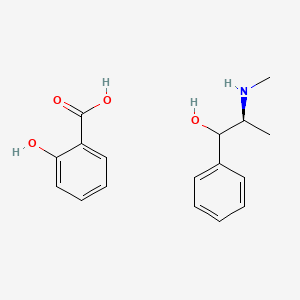
(SS)-(+)-Pseudoephedrinium salicylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(SS)-(+)-Pseudoephedrinium salicylate is a compound that combines the properties of pseudoephedrine and salicylate Pseudoephedrine is a sympathomimetic amine commonly used as a decongestant, while salicylate is a salt or ester of salicylic acid, known for its anti-inflammatory properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (SS)-(+)-Pseudoephedrinium salicylate typically involves the reaction of pseudoephedrine with salicylic acid. The process begins with the preparation of pseudoephedrine, which can be synthesized from benzaldehyde through a series of steps including reductive amination and resolution of enantiomers. Salicylic acid is usually obtained from the hydrolysis of methyl salicylate or through the Kolbe-Schmitt reaction.
The reaction between pseudoephedrine and salicylic acid is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst. The reaction mixture is heated to facilitate the formation of the pseudoephedrinium salicylate salt, which is then purified through recrystallization or other separation techniques.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and improve efficiency. Quality control measures, such as chromatography and spectroscopy, are used to monitor the purity and composition of the product.
Analyse Chemischer Reaktionen
Types of Reactions
(SS)-(+)-Pseudoephedrinium salicylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with altered functional groups.
Wissenschaftliche Forschungsanwendungen
(SS)-(+)-Pseudoephedrinium salicylate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its effects on cellular processes and potential as a biochemical tool.
Medicine: Explored for its therapeutic potential in treating conditions such as inflammation and nasal congestion.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of (SS)-(+)-Pseudoephedrinium salicylate involves the combined effects of pseudoephedrine and salicylate. Pseudoephedrine acts as a sympathomimetic agent, stimulating adrenergic receptors and causing vasoconstriction, which reduces nasal congestion. Salicylate exerts anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, reducing the production of prostaglandins that mediate inflammation and pain.
Vergleich Mit ähnlichen Verbindungen
(SS)-(+)-Pseudoephedrinium salicylate can be compared with other similar compounds, such as:
Pseudoephedrine hydrochloride: Primarily used as a decongestant, lacks the anti-inflammatory properties of salicylate.
Salicylic acid: Known for its anti-inflammatory and keratolytic effects, but does not possess the decongestant properties of pseudoephedrine.
Aspirin (acetylsalicylic acid): A widely used anti-inflammatory and analgesic agent, but does not have the sympathomimetic effects of pseudoephedrine.
Eigenschaften
CAS-Nummer |
164290-93-1 |
|---|---|
Molekularformel |
C17H21NO4 |
Molekulargewicht |
303.35 g/mol |
IUPAC-Name |
2-hydroxybenzoic acid;(2S)-2-(methylamino)-1-phenylpropan-1-ol |
InChI |
InChI=1S/C10H15NO.C7H6O3/c1-8(11-2)10(12)9-6-4-3-5-7-9;8-6-4-2-1-3-5(6)7(9)10/h3-8,10-12H,1-2H3;1-4,8H,(H,9,10)/t8-,10?;/m0./s1 |
InChI-Schlüssel |
XPBWFIUTLFAFKC-ISRZGASSSA-N |
Isomerische SMILES |
C[C@@H](C(C1=CC=CC=C1)O)NC.C1=CC=C(C(=C1)C(=O)O)O |
Kanonische SMILES |
CC(C(C1=CC=CC=C1)O)NC.C1=CC=C(C(=C1)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















